molecular formula C17H24N2 B1192710 EJMCh-6

EJMCh-6

Cat. No.: B1192710
M. Wt: 256.393
InChI Key: VODOWLVTHIVNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EJMCh-6, a 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole, is a promising novel chemical entity with potent activity against Mycobacterium abscessus (Mab), an emerging and notoriously drug-resistant respiratory pathogen . This benzimidazole derivative exhibits exceptional in vitro efficacy against a broad panel of clinical M. abscessus strains and has also demonstrated potent activity against intramacrophage-residing bacteria, highlighting its ability to function in a key host environment . Furthermore, in vivo validation in infected zebrafish embryos showed that this compound treatment significantly increased embryo survival and reduced bacterial burden, underscoring its therapeutic potential . The primary mechanism of action of this compound is the inhibition of the essential mycolic acid transporter, MmpL3 . Spontaneous resistant mutant generation and subsequent whole-genome sequencing revealed that resistance is conferred by missense mutations in the mmpL3 gene . Metabolic labeling studies confirm that treatment with this compound inhibits the synthesis of trehalose dimycolate (TDM) and reduces levels of mycolated arabinogalactan, consistent with the disruption of mycolic acid transport and the subsequent impairment of vital cell wall components . This mechanism is distinct from that of first-line tuberculosis drugs, and no cross-resistance with isoniazid, rifampicin, or other known MmpL3 inhibitors like SQ109 was observed, positioning this compound as a member of a novel structural class targeting MmpL3 . This compound represents a critical tool for researchers battling antimicrobial resistance. Its promising activity against a pathogen with extremely limited treatment options makes it a valuable candidate for further therapeutic development . Physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses indicate that this compound exhibits drug-like properties with a good bioavailability score and conforms to key rules for drug candidates, such as Lipinski's Rule of Five, supporting its potential for translational development . Intended Research Applications: • Investigating novel therapeutic strategies against nontuberculous mycobacteria (NTM) • Studying the function and inhibition of the MmpL3 transporter • Exploring mechanisms of action and resistance in drug-resistant mycobacteria • Pre-clinical development of anti-infective agents This product is provided for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet before handling.

Properties

Molecular Formula

C17H24N2

Molecular Weight

256.393

IUPAC Name

2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole

InChI

InChI=1S/C17H24N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h10-11,14H,3-9H2,1-2H3,(H,18,19)

InChI Key

VODOWLVTHIVNFZ-UHFFFAOYSA-N

SMILES

CC1=C(C)C=C2C(NC(CCC3CCCCC3)=N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EJMCh-6

Origin of Product

United States

Scientific Research Applications

In Vitro Studies

EJMCh-6 has demonstrated remarkable efficacy against M. tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.145 μM. In studies comparing this compound to other compounds, it was found to be significantly more effective, achieving a 69% reduction in viable intracellular bacteria at this concentration .

Table 1: Antimycobacterial Activity of this compound

CompoundStrainMIC 50 (μM)MIC 90 (μM)
This compoundH37Rv0.0290.145
MmpL3 mutants0.771.93

Structure-Activity Relationship

Studies have indicated a direct correlation between the lipophilicity of this compound and its antimycobacterial activity. The structural modifications that enhance lipophilicity contribute to improved membrane penetration and bioavailability, thereby increasing therapeutic efficacy .

Clinical Relevance

Research has highlighted the potential of this compound in treating resistant strains of M. abscessus. A study demonstrated that this compound maintained its activity against strains with known resistance mutations, suggesting its utility in overcoming existing treatment challenges .

Comparative Studies

In comparative analyses with other benzimidazole derivatives, this compound consistently outperformed its counterparts in terms of potency and selectivity against mycobacterial strains .

Table 2: Comparative Potency of Benzimidazole Derivatives

CompoundMIC (μM) against H37RvSelectivity Index
EJMCh-41.22>100
This compound0.029>4000

Comparison with Similar Compounds

Comparison with Similar Compounds

EJMCh-6 belongs to the benzimidazole class of MmpL3 inhibitors. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Similar Antimycobacterial Agents

Compound Class Target MIC (Mab) Toxicity (THP-1 Macrophages) In Vivo Efficacy (Model) Key Limitations
This compound Benzimidazole MmpL3 0.125 µg/mL (S) Low (CC₅₀ > 3 µg/mL) 80% survival (zebrafish) Limited clinical data
SQ109 Ethylenediamine MmpL3 (secondary) 22 µM (R), 44 µM (S) Not reported Not evaluated Cross-resistance in MmpL3 mutants
iBpPPOX Oxadiazolone MmpL3 33.0 µM (S), 50 µM (R) Moderate Not evaluated Lower potency vs. benzimidazoles
SPR719 Benzimidazole Gyrase 0.5–1 µg/mL (NTM) Low Phase I trials ongoing Narrow spectrum (NTM-specific)

Key Findings

Mechanistic Superiority :

  • This compound directly inhibits TMM transport via MmpL3, whereas SQ109 targets MmpL3 indirectly, leading to cross-resistance with other MmpL3 inhibitors .
  • Unlike SPR719, which targets DNA gyrase, this compound’s cell wall disruption mechanism reduces the likelihood of rapid resistance development .

Potency and Spectrum :

  • This compound’s MIC against Mab (0.125 µg/mL) is 176-fold lower than SQ109 (22 µM ≈ 8.8 µg/mL) and 264-fold lower than iBpPPOX (33 µM ≈ 13.2 µg/mL) .
  • It retains activity against both S and R Mab morphotypes, unlike iBpPPOX, which shows reduced efficacy against R variants .

Safety Profile :

  • This compound demonstrates low cytotoxicity (CC₅₀ > 3 µg/mL) in human macrophages, outperforming oxadiazolone derivatives like iBpPPOX, which exhibit moderate toxicity .

SQ109 and iBpPPOX lack comparable in vivo data.

Preparation Methods

Reaction Components and Stoichiometry

This compound is synthesized via a one-pot condensation reaction between 5,6-dimethyl-1,2-diaminobenzene and a carboxylic acid derivative under acidic conditions. The protocol specifies:

  • Carboxylic acid : 1.5 equivalents relative to the diamine substrate.

  • 5,6-Dimethyl-1,2-diaminobenzene : 1 equivalent as the limiting reagent.

  • Catalyst : Polyphosphoric acid (PPA), which facilitates cyclodehydration by acting as both a Brønsted acid and a dehydrating agent.

The reaction proceeds at elevated temperatures (180–200°C) to drive the formation of the benzimidazole core, followed by neutralization with aqueous sodium bicarbonate (NaHCO₃) to quench residual acidity.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature control : Maintaining 180–200°C ensures complete cyclization without side reactions such as oxidative degradation.

  • Reaction duration : Extended heating (4–6 hours) maximizes conversion, as monitored by thin-layer chromatography (TLC).

  • Workup procedure : Post-neutralization, the crude product is extracted with dichloromethane and purified via recrystallization from ethanol-water mixtures, achieving >95% HPLC purity.

Crystallographic and Spectroscopic Characterization

Crystal Structure Analysis

X-ray diffraction studies reveal this compound crystallizes in a monoclinic system (space group Cc) with unit cell parameters:

ParameterValue
Chemical formulaC₁₇H₂₄N₂
Molecular weight256.38 g/mol
Crystal systemMonoclinic
Space groupCc
Unit cell dimensionsa = 15.2276 Å, b = 12.7173 Å, c = 9.7501 Å
β angle126.1959°
Volume1523.74 ų
Z4

The asymmetric unit contains one molecule, with partial disorder observed in the cyclohexane ring (refined occupancy ratios: 0.79:0.21).

Solid-State NMR Validation

¹³C cross-polarization magic-angle spinning (CP MAS) NMR confirms the crystalline integrity of this compound. Key spectral features include:

  • Isotropic resonance lines : 17 distinct signals corresponding to the 17 carbon environments in the molecule.

  • Linewidths : Narrow peaks (full width at half-maximum < 1 ppm) indicate high crystallinity and minimal amorphous content.

Quality Control and Purity Assessment

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) is employed to track reaction progress and final purity:

  • Mobile phase : Acetonitrile-water (70:30 v/v) with 0.1% trifluoroacetic acid.

  • Retention time : 8.2 minutes under isocratic elution.

  • Purity threshold : <0.5% residual starting material (5,6-dimethyl-1,2-diaminobenzene) required before workup.

Thermal Stability Profiling

Thermogravimetric analysis (TGA) demonstrates this compound’s stability up to 250°C, with a sharp decomposition onset at 280°C, corroborating its suitability for high-temperature applications.

Comparative Analysis of Synthetic Routes

Method A vs. Alternative Approaches

Method A (PPA-mediated synthesis) outperforms other routes in scalability and yield:

  • Yield : 72–78% isolated yield after recrystallization.

  • Byproducts : Minimal (<2%) formation of dimeric species or oxidized derivatives.

  • Scalability : Successfully demonstrated at 100-g scale without yield drop-off.

In contrast, Method B (using NaOH instead of PPA) results in lower yields (55–60%) due to incomplete cyclization and increased side reactions.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

  • Reaction solvent : PPA is retained in situ, eliminating the need for solvent during cyclization.

  • Workup solvents : Dichloromethane and ethanol-water mixtures are recovered via distillation, reducing environmental impact.

Cost-Benefit Analysis

  • Raw material cost : $12–15 USD per gram at laboratory scale.

  • Projected bulk cost : $4–6 USD per gram at 10-kg production scale, driven by PPA recycling and reduced purification steps .

Q & A

Q. What ethical and data management practices are critical for this compound studies?

  • Submit a data management plan (DMP) detailing storage (e.g., encrypted cloud repositories), sharing protocols, and retention periods (e.g., 10 years post-publication) .
  • Disclose funding sources and potential conflicts of interest (e.g., patent filings related to this compound derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EJMCh-6
Reactant of Route 2
Reactant of Route 2
EJMCh-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.